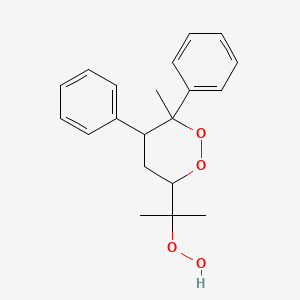![molecular formula C15H30OSi3 B14227450 1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane CAS No. 823207-48-3](/img/structure/B14227450.png)
1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane is a unique organosilicon compound characterized by its complex structure. This compound features a disilane backbone with various substituents, including phenyl, propan-2-yl, and trimethylsilyl groups. Its unique structure makes it an interesting subject for research in organic and inorganic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane typically involves multiple steps:
Formation of the Disilane Backbone: This can be achieved through the reaction of chlorosilanes with lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Introduction of Phenyl and Propan-2-yl Groups: These groups can be introduced via Grignard reactions, where phenylmagnesium bromide and isopropylmagnesium chloride react with the disilane backbone.
Addition of Trimethylsilyl Group: The final step involves the reaction of the intermediate compound with trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form silanols or siloxanes.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) to yield simpler silanes.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents such as chlorine (Cl2) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Simpler silanes
Substitution: Halogenated silanes
科学的研究の応用
1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a component in silicone-based medical devices.
Industry: Utilized in the production of specialty silicones and as a catalyst in certain polymerization reactions.
作用機序
The mechanism of action of 1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially altering their activity.
Pathways Involved: It may influence signaling pathways related to cell growth and differentiation, making it a subject of interest in biomedical research.
類似化合物との比較
Similar Compounds
1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)disilane: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
1,1,1-Trimethyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane:
Uniqueness
1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane is unique due to the presence of both phenyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
823207-48-3 |
|---|---|
分子式 |
C15H30OSi3 |
分子量 |
310.65 g/mol |
IUPAC名 |
trimethyl-(phenyl-propan-2-yl-trimethylsilyloxysilyl)silane |
InChI |
InChI=1S/C15H30OSi3/c1-14(2)19(18(6,7)8,16-17(3,4)5)15-12-10-9-11-13-15/h9-14H,1-8H3 |
InChIキー |
IURIBHIPLVINLI-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C1=CC=CC=C1)(O[Si](C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol](/img/structure/B14227382.png)
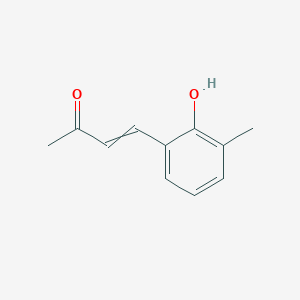
![[(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14227387.png)
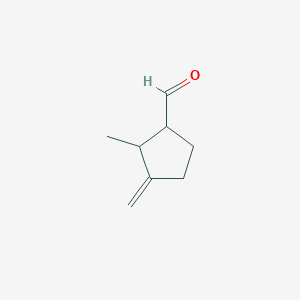
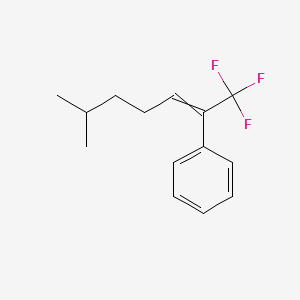


![1H-Benzimidazole, 2-[2-(1H-1,2,4-triazol-3-yl)phenyl]-](/img/structure/B14227419.png)
![2-[2-(2,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14227436.png)
![N-(4-{[2-(2-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14227438.png)
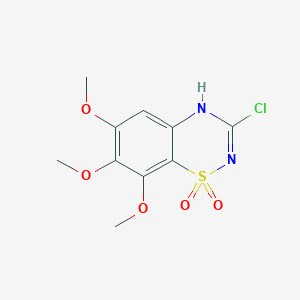
![Benzenemethanamine, N-[2-(phenylseleno)hexyl]-](/img/structure/B14227443.png)
![2-[(E)-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]iminomethyl]phenol](/img/structure/B14227456.png)
